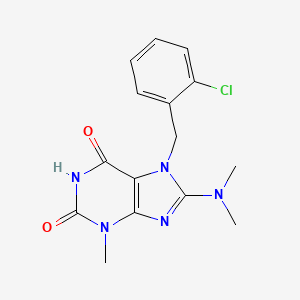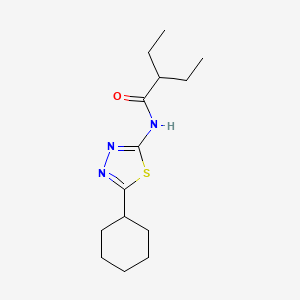
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine, also known as PHP, is a synthetic compound that belongs to the class of arylcyclohexylamines. It was first synthesized in the 1970s as a potential anesthetic agent, but later it was found to have psychoactive effects. PHP is a designer drug that is often used recreationally due to its hallucinogenic properties. However, in recent years, PHP has gained attention in the scientific community for its potential use in research.
Wirkmechanismus
The exact mechanism of action of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the transmission of signals between neurons and is important for learning and memory. 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is thought to block the NMDA receptor, which leads to altered sensory perception and hallucinations.
Biochemical and Physiological Effects:
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects in animal studies. It has been found to increase dopamine and serotonin levels in the brain, which are neurotransmitters that are involved in mood regulation. 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is that it is a relatively inexpensive compound that is easy to synthesize. It also has a high potency, which means that small amounts can be used in experiments. However, one limitation of using 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is that it has psychoactive effects, which can make it difficult to interpret the results of experiments. It is important to carefully control the dose and duration of exposure to 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine in order to minimize the risk of confounding effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine. One area of interest is the use of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine as a research tool to investigate the mechanism of action of other drugs. For example, 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine could be used to study the effects of new drugs on the NMDA receptor. Another potential application of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is in the development of new treatments for psychiatric disorders. The hallucinogenic effects of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine could be harnessed to develop new therapies for depression, anxiety, and other mental health conditions. Finally, there is a need for further research on the safety and toxicity of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine, particularly in humans. More studies are needed to determine the long-term effects of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine use and the potential risks associated with exposure.
Synthesemethoden
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is synthesized by reacting 4-phenylcyclohexanone with 3-pyridinecarboxaldehyde and piperazine in the presence of a reducing agent. The reaction takes place in an organic solvent and requires careful control of temperature and reaction time. The resulting product is purified by recrystallization to obtain a high-purity compound.
Wissenschaftliche Forschungsanwendungen
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has been used in several scientific studies as a research tool to investigate the mechanism of action of other drugs. For example, 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has been used to study the effects of ketamine on the brain. Ketamine is a dissociative anesthetic that is used in clinical settings, but it also has potential for treating depression and other psychiatric disorders. 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has been used as a substitute for ketamine in animal studies to investigate the effects of ketamine on the brain.
Eigenschaften
IUPAC Name |
1-(4-phenylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-2-6-20(7-3-1)21-8-10-22(11-9-21)25-15-13-24(14-16-25)18-19-5-4-12-23-17-19/h1-7,12,17,21-22H,8-11,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLASWHVKBTLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)

![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)
![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)


![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)



![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)